molecular formula C28H30N2O4S B12130290 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline

Cat. No.: B12130290
M. Wt: 490.6 g/mol
InChI Key: YYDXGKUFOXWCGJ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a complex organic compound characterized by its unique thiazole ring structure and multiple methoxy and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and ethoxy groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the thiazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the thiazole ring can produce various thiazolidine derivatives.

Scientific Research Applications

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
  • **N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-propoxyaniline

Uniqueness

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is unique due to its specific combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30N2O4S

Molecular Weight

490.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C28H30N2O4S/c1-5-34-24-13-9-22(10-14-24)29-28-30(17-16-20-6-15-26(32-3)27(18-20)33-4)25(19-35-28)21-7-11-23(31-2)12-8-21/h6-15,18-19H,5,16-17H2,1-4H3

InChI Key

YYDXGKUFOXWCGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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